molecular formula C4H11ClFN B3423134 4-Fluorobutan-1-amine hydrochloride CAS No. 286371-70-8

4-Fluorobutan-1-amine hydrochloride

Cat. No. B3423134
M. Wt: 127.59 g/mol
InChI Key: OEKMMJLZWHPSMP-UHFFFAOYSA-N
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Description

4-Fluorobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 286371-70-8 . It has a molecular weight of 127.59 and its IUPAC name is 4-fluorobutan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for 4-Fluorobutan-1-amine hydrochloride is 1S/C4H10FN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H . This indicates that the molecule consists of a four-carbon chain with a fluorine atom attached to the third carbon and an amine group attached to the fourth carbon. The molecule also includes a hydrochloride group .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

4-Fluorobutan-1-amine hydrochloride serves as a pivotal intermediate in organic synthesis, particularly in the fluorination of organic compounds. It is instrumental in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing its utility in creating compounds with potential pharmaceutical applications (Laue et al., 2000). Moreover, its role extends to the field of material science, where it is used in the synthesis of functional block copolymers. This demonstrates its versatility in creating polymers with specific functional groups, which can be tailored for a wide range of applications (Justynska et al., 2005).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, 4-Fluorobutan-1-amine hydrochloride is used in the synthesis of novel compounds with potential therapeutic effects. For instance, it is a key component in the development of new corticotropin-releasing hormone type 1 receptor antagonists. These compounds are crucial in studying stress-related disorders and could lead to new treatments for conditions such as anxiety and depression (Hsin et al., 2000). Additionally, its application in creating beta-fluoroamines through the selective reduction of alpha-fluoroimines showcases its potential in synthesizing biologically active molecules with enhanced pharmacological profiles (Malamakal et al., 2010).

Material Science and Engineering

The compound's utility is not limited to organic and medicinal chemistry; it also finds application in material science. For example, 4-Fluorobutan-1-amine hydrochloride is used in the synthesis of soluble fluoro-polyimides, which are materials with exceptional thermal stability and low moisture absorption. These properties make fluoro-polyimides ideal for use in high-performance materials, including aerospace and electronics applications (Xie et al., 2001).

Environmental Science

In environmental science, the compound's derivatives are explored for their potential in addressing environmental concerns, such as the removal of perfluoroalkyl substances from water. The synthesis of functionalized hydrogel sorbents utilizing 4-Fluorobutan-1-amine hydrochloride derivatives demonstrates innovative approaches to water purification, highlighting the compound's role in developing solutions to environmental pollution (Huang et al., 2018).

properties

IUPAC Name

4-fluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKMMJLZWHPSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobutan-1-amine hydrochloride

CAS RN

286371-70-8
Record name 4-fluorobutan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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